n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
Description
N-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to an ethyl(methyl)aminoethyl side chain. The ethyl(methyl)amino substituent introduces basicity and hydrophilicity, which may enhance solubility and bioavailability compared to simpler sulfonamide analogs .
Properties
Molecular Formula |
C11H17FN2O2S |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
FYBXYIIBTOCXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.
Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.
Reduction: Reduction reactions can also occur, especially at the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Products with different substituents on the benzene ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Potential applications in the study of enzyme inhibition due to its sulfonamide group.
Medicine:
- Investigated for its potential as an antibiotic or antifungal agent.
- May have applications in the development of new pharmaceuticals.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonamide Cores
(a) N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide (BT51597)
- Structure: Shares the 4-fluorobenzenesulfonamide core but replaces the ethyl(methyl)amino group with a 5-chloroindole-substituted ethyl chain .
- Molecular Weight : 352.811 g/mol vs. ~319.4 g/mol (estimated for the target compound), indicating increased bulkiness in BT51597 .
(b) 4-[Methyl(methylsulfonyl)amino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide (BT51618)
- Structure: Replaces the sulfonamide group with a benzamide and incorporates a methylsulfonylamino group and a methylphenylthio side chain .
- The methylsulfonyl and methylphenylthio groups increase steric bulk and lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
Functional Group Impact on Properties
Biological Activity
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C₁₉H₂₉F₃N₂O₄S. Its structure features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The disc diffusion method was employed to assess its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Results
- Inhibition Zones : The compound demonstrated significant inhibition zones compared to the standard antibiotic ciprofloxacin, indicating its potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : Further evaluations revealed MIC values that suggest effective antibacterial properties, particularly against Gram-positive strains .
Antiviral Activity
In addition to its antibacterial properties, the compound has been investigated for antiviral activity, specifically against influenza virus. A study highlighted its ability to inhibit viral entry and replication in human bronchial epithelial cells.
Findings
- IC50 Value : The compound exhibited an IC50 of 16.79 nM, demonstrating potent antiviral effects by reducing viral mRNA levels in infected cells.
- Mechanism of Action : It appears to interfere with viral mRNA transcription and processing, leading to decreased expression of viral proteins .
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays.
Screening Against Cancer Cell Lines
The compound was screened against the NCI 60 cancer cell line panel, revealing notable growth inhibition across multiple cancer types.
| Cell Line | Mean Percent Inhibition |
|---|---|
| Breast Cancer | >60% |
| Renal Cancer | ~60% |
| Prostate Cancer | ~40% |
| Melanoma | 91% |
- Selectivity and Potency : Specific derivatives showed strong inhibitory activity against V600EBRAF, a common mutation in melanoma, with IC50 values as low as 0.49 µM .
Case Studies
- Study on V600EBRAF Inhibition : A study designed a series of compounds including this compound, which were tested for their ability to inhibit V600EBRAF. The results indicated that modifications to the sulfonamide moiety significantly enhanced inhibitory potency.
- Antiviral Efficacy in Influenza Models : Another study evaluated the compound's effects on influenza-infected cells, demonstrating a robust antiviral response that could lead to further development as a therapeutic agent against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
